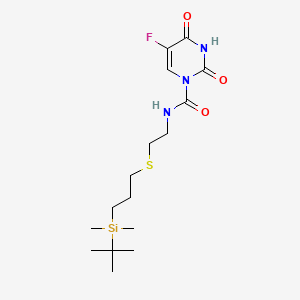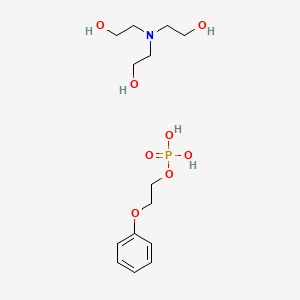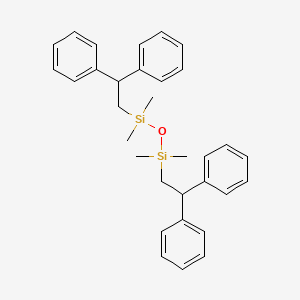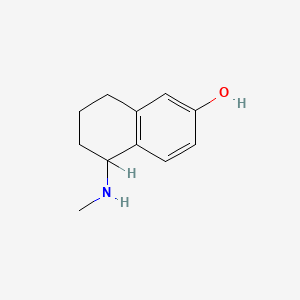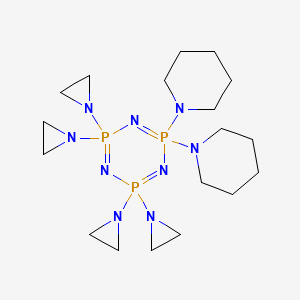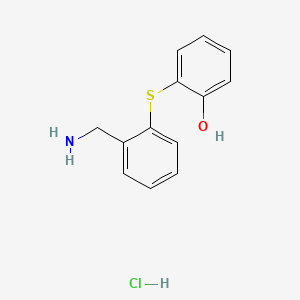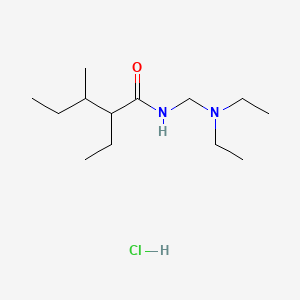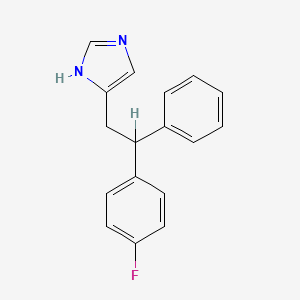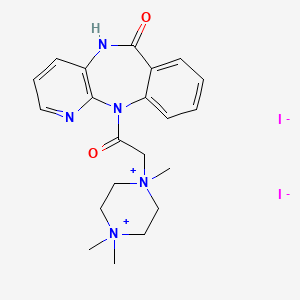
Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazinium core and a pyrido-benzodiazepine moiety. The presence of diiodide ions further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
The synthesis of Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrido-benzodiazepine core, followed by the introduction of the piperazinium group. The final step involves the addition of diiodide ions to form the complete compound. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Analyse Chemischer Reaktionen
Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperazinium or pyrido-benzodiazepine moieties.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it has potential applications in drug discovery and development, particularly for targeting specific molecular pathways. In medicine, it may be explored for its therapeutic properties, including its potential as an anti-cancer or anti-inflammatory agent. Industrial applications include its use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide involves its interaction with specific molecular targets and pathways. The piperazinium core and pyrido-benzodiazepine moiety are believed to play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other proteins. The exact pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Piperazinium, 1-(2-(5,6-dihydro-6-oxo-11H-pyrido(2,3-b)(1,4)benzodiazepin-11-yl)-2-oxoethyl)-1,4,4-trimethyl-, diiodide stands out due to its unique combination of structural features and chemical properties. Similar compounds include other piperazinium derivatives and pyrido-benzodiazepine analogs, each with their own distinct characteristics and applications. The presence of diiodide ions in this compound further distinguishes it from others, potentially enhancing its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
96437-70-6 |
|---|---|
Molekularformel |
C21H27I2N5O2 |
Molekulargewicht |
635.3 g/mol |
IUPAC-Name |
11-[2-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;diiodide |
InChI |
InChI=1S/C21H26N5O2.2HI/c1-25(2)11-13-26(3,14-12-25)15-19(27)24-18-9-5-4-7-16(18)21(28)23-17-8-6-10-22-20(17)24;;/h4-10H,11-15H2,1-3H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
CHTBFOURLAEBRI-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CC[N+](CC1)(C)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



